molecular formula C23H19NO3 B5139309 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline

Cat. No. B5139309
M. Wt: 357.4 g/mol
InChI Key: VBKUIAYAMWMGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline, also known as PPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPQ is a quinoline derivative that has been synthesized through a series of chemical reactions, and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune response. This compound has also been shown to have anti-inflammatory effects, and has been found to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline for use in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating a range of biological processes, and for developing new drugs. However, this compound also has some limitations, including its relatively high cost and the lack of information on its long-term safety.

Future Directions

There are many potential future directions for research on 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline. One area of focus could be the development of new drugs based on the structure of this compound, or the modification of this compound to increase its potency or reduce its toxicity. Another area of interest could be the investigation of the mechanism of action of this compound, and the identification of new targets for drug development. Additionally, research could be conducted to explore the potential use of this compound in combination with other drugs or therapies, or to investigate its effects on other biological processes.

Synthesis Methods

The synthesis of 8-[2-(3-phenoxyphenoxy)ethoxy]quinoline involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with 4-bromoanisole to form 8-bromo-4-methoxyquinoline. This intermediate is then reacted with 3-phenoxyphenol in the presence of potassium carbonate and copper(I) iodide to produce this compound.

Scientific Research Applications

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. These properties make it a promising candidate for use in scientific research, particularly in the development of new drugs.

properties

IUPAC Name

8-[2-(3-phenoxyphenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-2-9-19(10-3-1)27-21-12-5-11-20(17-21)25-15-16-26-22-13-4-7-18-8-6-14-24-23(18)22/h1-14,17H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKUIAYAMWMGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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